N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide
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Overview
Description
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes both triazolo and pyridine rings, making it a valuable candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
For industrial-scale production, the process may be scaled up using similar reaction conditions but with optimized parameters to ensure consistency and efficiency. The use of microwave irradiation can be particularly advantageous in reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the triazolo and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, and also functions as an inverse agonist for RORγt . These interactions disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: Shares a similar triazolo-pyridine structure but lacks the tetrazolo and carboxamide groups.
1,2,4-Triazolo[1,5-a]pyridine: Another related compound with a different arrangement of nitrogen atoms in the triazolo ring.
Uniqueness
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its combination of triazolo, pyridine, and tetrazolo rings, along with the carboxamide group.
Properties
Molecular Formula |
C14H12N8O |
---|---|
Molecular Weight |
308.30 g/mol |
IUPAC Name |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H12N8O/c23-14(10-4-5-13-18-19-20-22(13)9-10)15-7-6-12-17-16-11-3-1-2-8-21(11)12/h1-5,8-9H,6-7H2,(H,15,23) |
InChI Key |
QXVITIJHOAWNNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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